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Compound of Interest

Compound Name: Butyramide

Cat. No.: B146194

Butyramide, a short-chain fatty acid amide, and its derivatives are emerging as promising
therapeutic agents in diverse fields, including oncology, cardiology, and dermatology. This
guide provides an objective comparison of the in vivo performance of butyramide and its

derivatives against alternative treatments, supported by experimental data.

Doxorubicin-Induced Cardiotoxicity: Phenylalanine-
Butyramide vs. Diosgenin and Dexamethasone

Doxorubicin, a potent chemotherapeutic agent, is known for its cardiotoxic side effects. This
section compares the protective effects of Phenylalanine-Butyramide (FBA), a butyramide
derivative, with Diosgenin and Dexamethasone in animal models of doxorubicin-induced
cardiotoxicity.

Comparative Efficacy Data
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Parameter

Phenylalanine-
Butyramide (FBA)

Diosgenin

Dexamethasone

Animal Model

C57BL/6 Mice[1]

Wistar Rats / Mice[2]
[31[4]

Not specified in vivo
for this direct
comparison, in vitro
data available[5][6]

Doxorubicin Dosage

15 mg/kg cumulative
dose[1]

20 mg/kg single dose
1.p.[3][4]

Not applicable

100 or 200 mg/kg

Pretreatment in

Treatment Dosage Not specified[1] ]
oral[3][4] vitro[5][6]

Left Ventricular ]

] ) Prevented|[1] Not reported Not applicable
Dilatation
Cardiac Fibrosis Prevented[1] Ameliorated[2] Not applicable
Cardiomyocyte o

Prevented[1] Reduced[2] Reduced (in vitro)[6]

Apoptosis

Oxidative Stress
Markers (e.g., ROS,
MDA)

Blunted H202
production, prevented
decrease in

catalase[1]

Decreased TBARS
and ROS, restored
SOD and GPx[2]

Not applicable

Inflammatory Markers
(e.g., NF-kB, IL-1pB)

Reduced inducible
nitric oxide synthase

expression[1]

Suppressed IL-1[3,
enhanced IL-10[3]

Not applicable

Cardiac Function
(e.g., ECG

parameters)

Not reported

Ameliorated ECG

parameters[3]

Not applicable

Experimental Protocols

Phenylalanine-Butyramide (FBA) Study

e Animal Model: C57BL/6 mice.[1]
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« Induction of Cardiotoxicity: Doxorubicin was administered to induce left ventricular dilatation.

[1]
« Intervention: FBA was co-administered with doxorubicin.[1]

e Assessments: Echocardiography was used to assess left ventricular dilatation. Cardiac
tissue was analyzed for fibrosis, cardiomyocyte apoptosis, nitrotyrosine levels, inducible
nitric oxide synthase expression, catalase levels, and reactive oxygen species (ROS)
emission.[1]

Diosgenin Study

Animal Model: Adult female Wistar rats.[3]

 Induction of Cardiotoxicity: A single intraperitoneal injection of doxorubicin (20 mg/kg) was
administered.[3]

 Intervention: Diosgenin was administered orally at doses of 100 mg/kg or 200 mg/kg for 30
days prior to doxorubicin administration.[3]

o Assessments: Electrocardiograph (ECG) parameters were recorded. Serum levels of IL-13
and IL-10 were measured. Cardiac tissue was analyzed for superoxide dismutase (SOD)
activity, malondialdehyde (MDA) levels, and expression of Bax, TNF-a, HIF-1a, and Bcl-2.
Histopathological examination of cardiac tissues was also performed.[3]

Signaling Pathway and Experimental Workflow
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Caption: Mechanism of Doxorubicin-Induced Cardiotoxicity and Protective Effects of FBA and

Diosgenin.

Skin Hyperpigmentation: Phenylalanine Butyramide
vs. Resveratrol, Hydroquinone, and Kojic Acid

Hyperpigmentation is a common skin condition characterized by darkened patches of skin. This

section compares the efficacy of topical Phenylalanine Butyramide (PBA) with other well-

known depigmenting agents.
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Comparative Efficacy Data

Phenylalanine

. Hydroquinone  Kojic Acid
Parameter Butyramide Resveratrol
(4%) (0.75%)

(PBA)

Randomized,

double-blind, In vivo guinea ] )

] ] Comparative Comparative

Study Design placebo- pig model[8][9]

controlled clinical
trial[7]

[10][11]

clinical study[12]

clinical study[12]

Subjects/Animal

43 women with

Brownish guinea

Patients with

Patients with

] facial facial
Model photo-damage[7]  pigs[8][9][10][11]
melasma[12] melasma[12]
Treatment . o
) 30 days[7] 9-14 days[8][11] Not specified Not specified
Duration
Significant
o -12.7% (15 . — —
Reduction in UV decrease in Significant Significant
days), -9.9% (30 ] ) ] )
Spots days)[7] hyperpigmentatio  improvement[12]  improvement[12]
ays
Y n[10][11]
o -20.8% (15
Reduction in

Brown Spots

days), -17.7%
(30 days)[7]

Not reported

Not reported

Not reported

Skin Brightening
(ITA®)

+12% (15 days),
+13% (30 days)
[7]

Not reported

Not reported

Not reported

) Tyrosinase
_ _ Downregulation o _
Mechanism of Tyrosinase ) inhibition, Tyrosinase
) o of tyrosinase and o
Action inhibition[7] melanosome inhibition[12]
TRP-2[9][10] )
degradation[12]
Experimental Protocols
Phenylalanine Butyramide (PBA) Clinical Trial
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o Study Design: A randomized, double-blind, parallel-arm, placebo-controlled clinical trial.[7]
« Participants: 43 women with photodamage.[7]
« Intervention: Topical application of a formulation containing PBA.[7]

o Assessments: Skin hyperpigmentation (UV and brown spots) and skin tone (Individual
Typology Angle - ITA°) were evaluated at baseline, 15 days, and 30 days using imaging and
colorimetric measurements.[7]

Resveratrol Guinea Pig Study

Animal Model: Brownish guinea pigs.[8][11]

 Induction of Hyperpigmentation: The dorsal skin was exposed to UVB radiation (390 mJ/cm?)
three times a week for two weeks.[8]

 Intervention: A 1% resveratrol solution was applied topically to the irradiated skin daily for 9
to 14 days.[8][11]

o Assessments: Skin color was measured using a colorimeter. Skin tissue was analyzed for
melanin content (Fontana-Masson stain) and expression of melanogenesis-related proteins
(tyrosinase, TRP-2) by Western blot.[3][9]

Signaling Pathway and Experimental Workflow
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Caption: Inhibition of the Melanogenesis Pathway by Various Depigmenting Agents.

Breast Cancer: Butyramide Analogs vs. Vorinostat
(HDAC Inhibitor)

Butyramide and its derivatives, as histone deacetylase (HDAC) inhibitors, have shown anti-
cancer potential. This section compares a butyramide-related compound with Vorinostat, an
established HDAC inhibitor, in breast cancer xenograft models.
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Comparative Efficacy Data

Parameter

FBA-TPQ (Butyramide
Analog)

Vorinostat (SAHA)

Animal Model

Nude mice with MCF-7

xenografts[4]

BALB/c nude mice with breast
cancer xenografts[13] /
SCID/NCr mice with MDA-MB-
231 xenografts[14]

Tumor Type

MCF-7 (Estrogen Receptor-
positive)[4]

Breast cancer xenografts
(unspecified or MDA-MB-231)
[13][14]

Treatment Dosage

5, 10, or 20 mg/kg/day, i.p.[4]

Not specified in one study[13],
systemic administration in
another[14]

Tumor Growth Inhibition

Dose-dependent inhibition[4]

Significant inhibition of tumor
growth[13][14]

Induction of Apoptosis

Potent induction in vitro[4]

Increased apoptosis in tumor

cells in bone[14]

Cell Cycle Arrest

Not reported in vivo

G1 and G2-M phase arrest (in
vitro)[14]

Mechanism of Action

Not fully elucidated in vivo,

potent in vitro cytotoxicity[4]

Histone deacetylase (HDAC)
inhibition, increased histone

acetylation[14]

Experimental Protocols

FBA-TPQ Xenograft Study

e Animal Model: Nude mice.

e Tumor Model: Subcutaneous injection of MCF-7 human breast cancer cells.

« Intervention: Intraperitoneal (i.p.) administration of FBA-TPQ at doses of 5, 10, or 20

mg/kg/day, 3 days a week for up to 3 weeks.
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e Assessments: Tumor volume was measured regularly. At the end of the experiment, tumors

were excised and photographed. Animal body weight was monitored as a surrogate for

toxicity.

Vorinostat Xenograft Study

e Animal Model: BALB/c nude mice or SCID/NCr mice.[13][14]

e Tumor Model: Subcutaneous injection of breast cancer cells or intratibial injection of MDA-
MB-231 cells.[13][14]

« Intervention: Systemic administration of Vorinostat.[14]

e Assessments: Tumor growth was monitored. Tumor tissue was analyzed for histone

acetylation, cell proliferation (Ki-67 staining), and apoptosis (TUNEL assay).[14]

Signaling Pathway and Experimental Workflow
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Caption: Inhibition of HDACs by Butyramide Analogs and Vorinostat in Breast Cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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